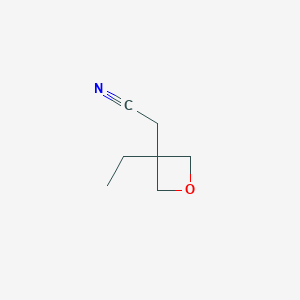
2-(3-Ethyloxetan-3-yl)acetonitrile
Übersicht
Beschreibung
“2-(3-Ethyloxetan-3-yl)acetonitrile” is a chemical compound with the molecular formula C7H11NO . It is used in various fields of research and industry.
Molecular Structure Analysis
The InChI code for “this compound” is1S/C7H11NO/c1-2-7(3-4-8)5-9-6-7/h2-3,5-6H2,1H3 . This indicates the presence of 7 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom in the molecule . Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 125.17 g/mol . It is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Solvent-Dependent Binding Modes
A study on the solvent-dependent binding modes of a rhodamine-azacrown based fluorescent probe for Al3+ and Fe3+ highlighted the selective response to Al3+ in acetonitrile. This work detailed the mechanisms for sensor response to Al3+ and Fe3+ in different solvents, indicating acetonitrile's utility in specific sensor applications (Fang et al., 2014).
Synthesis and Functionalization Applications
Another research focused on the synthesis and functionalization of 3-Azolylquinoxalin-2(1H)-ones, demonstrating smooth reactions with o-phenylenediamines and 1,2-diaminocyclohexane in acetonitrile at room temperature, yielding corresponding products in good to excellent yields (Geraschenko et al., 2014).
Polymerization in Green Solvents
Research on poly(2-ethyl-2-oxazoline) (PEtOx) explored polymerization in ethyl acetate as a green solvent alternative to acetonitrile and chlorobenzene, focusing on pharmaceutical compliance and environmental impact. This study underscores acetonitrile's role in polymerization and the pursuit of greener alternatives for biomedical applications (Vergaelen et al., 2020).
Conducting Polymers and Electrochromic Properties
The synthesis of octanoic acid 2-thiophen-3-yl-ethyl ester and its electrochemical polymerization in acetonitrile was studied for conducting polymers with electrochromic properties. This research illustrates acetonitrile's application in synthesizing materials with potential for electronic and photonic devices (Camurlu et al., 2005).
Safety and Hazards
The compound is classified as a Category 2 flammable liquid, and it is harmful if swallowed, in contact with skin, or if inhaled . It also causes serious eye irritation . Safety precautions include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
Zukünftige Richtungen
Oxetanes, such as “2-(3-Ethyloxetan-3-yl)acetonitrile”, have been increasingly exploited for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate . These applications have driven numerous studies into the synthesis of new oxetane derivatives .
Eigenschaften
IUPAC Name |
2-(3-ethyloxetan-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-2-7(3-4-8)5-9-6-7/h2-3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYPKGQJEQXRAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![[4-(3-Aminophenyl)morpholin-2-yl]methanol](/img/structure/B1380314.png)




